Calcium azide
Description
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Properties
CAS No. |
19465-88-4 |
|---|---|
Molecular Formula |
CaN6 |
Molecular Weight |
124.12 g/mol |
IUPAC Name |
calcium;diazide |
InChI |
InChI=1S/Ca.2N3/c;2*1-3-2/q+2;2*-1 |
InChI Key |
UETLMBWMVIQIGU-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |
Canonical SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |
Origin of Product |
United States |
Scientific Research Applications
Materials Science
Calcium azide is primarily known for its role in the synthesis of energetic materials. Its thermal decomposition can produce nitrogen gas, which is utilized in propellant formulations and pyrotechnics. The kinetics of decomposition are crucial for controlling the release of energy during combustion processes. Studies have shown that under controlled conditions, this compound can decompose into calcium nitride and nitrogen gas, making it a valuable component in the development of safer explosives and propellants .
Table 1: Thermal Decomposition Products of this compound
| Temperature (°C) | Products |
|---|---|
| 200-300 | Calcium nitride + Nitrogen |
| 300-400 | CaO + N2 + other byproducts |
Photochemistry
This compound has been investigated for its photochemical properties, particularly its ability to undergo photolysis when exposed to ultraviolet light. This process can lead to the generation of reactive nitrogen species, which may have applications in organic synthesis and materials development. The photolysis of this compound produces nitrogen gas and can facilitate various chemical reactions under mild conditions, making it a potential candidate for use in photochemical applications .
Biological Research
In biological contexts, this compound's derivatives have been explored for their potential as caged calcium chelators. These compounds can release calcium ions upon photolysis, allowing researchers to study calcium-dependent cellular processes with high temporal resolution. For instance, a derivative known as Azid-1 has demonstrated significant promise in controlling intracellular calcium levels in living cells, which is vital for understanding synaptic plasticity and muscle contraction mechanisms .
Case Study: Azid-1 in Neuronal Studies
Azid-1 was tested in cerebellar Purkinje cells to observe its effects on calcium dynamics. Upon exposure to ultraviolet light, Azid-1 released calcium ions that triggered synaptic activity without the need for external stimulation. This capability highlights the utility of azide-based compounds in studying complex biological systems where precise control over ion concentrations is required .
Chemical Synthesis
This compound serves as a precursor for synthesizing various organic compounds through click chemistry reactions. The azide group is highly versatile and can participate in a range of transformations, including the formation of triazoles via copper-catalyzed reactions with alkynes. This property makes it an important reagent in medicinal chemistry and materials science, where it is used to create novel compounds with potential therapeutic applications .
Safety Considerations
Despite its beneficial applications, safety concerns regarding this compound must be addressed due to its toxicity and potential for causing azide poisoning. Laboratory workers handling this compound must adhere to strict safety protocols to prevent accidental exposure or inhalation of azide gases released during chemical reactions .
Preparation Methods
Synthesis via Metathesis Reaction with Ammonium Azide
The most widely documented method for synthesizing calcium azide involves a metathesis reaction between calcium hydroxide (Ca(OH)₂) and ammonium azide (NH₄N₃) in aqueous media . The reaction proceeds as follows:
Procedure :
-
Dissolution of Calcium Hydroxide : Calcium hydroxide (1.5 g, 20.1 mmol) is dissolved in 200 mL of deionized water under continuous stirring .
-
Addition of Ammonium Azide : An excess of ammonium azide (4.8 g, 80.5 mmol) is introduced to the solution, facilitating the displacement of ammonia gas .
-
Evaporation and Precipitation : Ammonia is removed by gentle boiling, and the remaining solution is evaporated to dryness under reduced pressure to yield crystalline this compound .
-
Drying : The product is desiccated over calcium chloride (CaCl₂) in a vacuum environment to prevent hydration .
Critical Parameters :
-
Molar Ratio : A 1:4 molar ratio of Ca(OH)₂ to NH₄N₃ ensures complete conversion, minimizing residual ammonium salts .
-
Temperature : The reaction is conducted at ambient temperature to avoid premature decomposition of azides .
Table 1: Synthesis Conditions for this compound
| Parameter | Value/Description |
|---|---|
| Calcium Hydroxide | 1.5 g (20.1 mmol) |
| Ammonium Azide | 4.8 g (80.5 mmol) |
| Solvent | Deionized Water (200 mL) |
| Drying Agent | Calcium Chloride (CaCl₂) |
| Yield | ~85% (theoretical) |
Direct Reaction with Hydrazoic Acid
An alternative route involves the direct reaction of calcium hydroxide with hydrazoic acid (HN₃), though this method requires stringent safety measures due to HN₃’s volatility and toxicity :
Procedure :
-
Generation of Hydrazoic Acid : HN₃ is distilled from a mixture of sodium azide (NaN₃) and sulfuric acid (H₂SO₄) under controlled conditions .
-
Reaction with Calcium Hydroxide : Gaseous HN₃ is bubbled through a suspension of Ca(OH)₂ in water, forming this compound .
-
Crystallization : The solution is cooled to 4°C to precipitate Ca(N₃)₂, which is subsequently filtered and dried over phosphorus pentoxide (P₄O₁₀) .
Challenges :
-
Safety Risks : HN₃ is highly explosive and requires specialized equipment for handling .
-
Purity Concerns : Trace contaminants from incomplete distillation may co-precipitate with the product .
| Precursor | Pressure (GPa) | Temperature (°C) | Product |
|---|---|---|---|
| Ca(N₃)₂ | 12 | 800 | CaN₂ + N₂ |
Analytical Validation of Product Purity
X-Ray Diffraction (XRD) :
Powder XRD confirms the crystalline structure of Ca(N₃)₂, with characteristic peaks at 2θ = 24.5° and 32.1° corresponding to the monoclinic phase .
Raman Spectroscopy :
The symmetric stretching mode of the N₃⁻ ion appears at 1,335 cm⁻¹, providing a fingerprint for azide identification .
Thermogravimetric Analysis (TGA) :
Decomposition onset at 200°C correlates with nitrogen release, confirming stoichiometric purity .
Q & A
Q. What are the established methods for synthesizing calcium azide, and how are they validated?
this compound is typically synthesized via metathesis reactions between sodium azide (NaN₃) and calcium salts (e.g., CaCl₂). The reaction proceeds as: CaCl₂ + 2NaN₃ → Ca(N₃)₂ + 2NaCl Key validation methods include X-ray diffraction (XRD) for crystal structure confirmation and Raman spectroscopy to identify N₃⁻ vibrational modes . Early synthesis routes, such as those by Curtius (1890), emphasized rigorous drying to prevent hydration, which can alter reactivity .
Q. How can this compound be quantitatively detected in mixed ionic matrices?
Detection relies on azide-specific techniques:
- Ion chromatography with conductivity detection for aqueous samples.
- Raman spectroscopy (peaks at ~1,300 cm⁻¹ for symmetric N₃⁻ stretch) for solid-state analysis.
- Titration with cerium(IV) sulfate under acidic conditions, where azides oxidize to N₂ . Note: Avoid Alizarin Red S (pH 7.0) for calcium detection due to reduced sensitivity compared to higher pH methods .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid synthetic fabrics that generate static .
- Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption and decomposition .
- Decontamination: Use 10% sodium hypochlorite to neutralize spills, as azides form explosive heavy metal salts upon contact with metals .
Advanced Research Questions
Q. How does high pressure affect the structural stability of this compound?
Under high pressure (up to 54 GPa), this compound exhibits:
- Bending of N₃⁻ ions at ~7 GPa, stabilizing the lattice by reducing repulsion between adjacent azide chains.
- No phase transitions observed, unlike alkali metal azides, due to stronger ionic Ca–N₃ bonds.
- Elastic anisotropy: Bulk modulus (B₀ = 45 GPa) is higher than NaN₃ (B₀ = 32 GPa), attributed to covalent contributions in Ca–N₃ bonding . Methodology: High-pressure XRD and Raman spectroscopy coupled with CASTEP computational modeling for vibrational mode analysis .
Q. What computational approaches are used to predict this compound’s reactivity under extreme conditions?
- Density Functional Theory (DFT): CASTEP simulations model electronic structure and phonon dispersion to predict decomposition pathways (e.g., N₂ release at >200°C) .
- Molecular Dynamics (MD): Simulate bending and rotation of N₃⁻ ions under pressure, aligning with experimental XRD data .
- Limitations: Accuracy depends on exchange-correlation functionals (e.g., PBE vs. hybrid functionals) and basis set selection for azide anion polarization .
Q. How do discrepancies in reported bulk moduli of azides arise, and how can they be resolved?
Discrepancies stem from:
- Sample purity: Hydrated impurities reduce measured B₀ values.
- Experimental vs. computational methods: XRD-derived compressibility may differ from DFT predictions due to pressure-transmitting media effects . Resolution: Cross-validate using in-situ high-pressure Raman and synchrotron XRD with helium as a quasi-hydrostatic medium .
Q. What mechanisms explain this compound’s stability in click chemistry applications?
this compound serves as a precursor for 1,3-dipolar cycloadditions with alkynes. Key factors:
- Regioselectivity: Cu(I) catalysis (e.g., CuBr) directs 1,4-triazole formation, critical for peptide backbone functionalization .
- Solubility: Use polar aprotic solvents (DMF, DMSO) to enhance azide ion mobility without hydrolysis .
- Kinetic control: Reaction at 25–50°C minimizes side reactions (e.g., Schlenk equilibrium shifts) .
Methodological Guidance
Designing experiments to resolve contradictions in azide decomposition kinetics:
- Controlled atmosphere TGA: Measure mass loss (N₂ release) under inert gas vs. air to isolate thermal vs. oxidative pathways.
- In-situ FTIR: Monitor intermediate species (e.g., HN₃) during decomposition.
- Reference standards: Compare with NaN₃ and KN₃ to isolate cation-specific effects .
Best practices for replicating high-pressure studies on azides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
